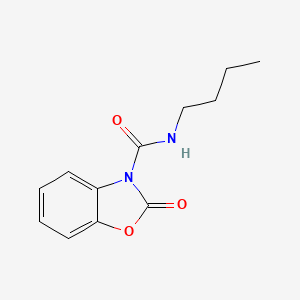![molecular formula C20H30N2O2 B12909004 3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one CAS No. 5442-56-8](/img/structure/B12909004.png)
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one is a chemical compound with the molecular formula C20H30N2O2 and a molecular weight of 330.4644 It is known for its unique structure, which includes a quinoline core substituted with dibutylamino, methoxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one typically involves the reaction of N-formyl-4-methoxy-2-methyl diphenylamine with N,N-dibutyl-2-hydroxy ketone acid in the presence of concentrated sulfuric acid at a temperature range of 15-25°C for 4-48 hours . The reaction mixture is then solidified by adding cool water and filtered to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dibutylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilino-6-dibutylamino-3-methylfluoran: Known for its reversible color change under UV light, making it ideal for security inks and anti-counterfeiting labels.
3-(Dibutylamino)propylamine: Used in various chemical syntheses and industrial applications.
Methyl 3,3-dimethoxypropionate: Utilized in the synthesis of indole derivatives.
Uniqueness
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one stands out due to its unique quinoline core structure and the presence of dibutylamino, methoxy, and methyl groups
Propriétés
Numéro CAS |
5442-56-8 |
|---|---|
Formule moléculaire |
C20H30N2O2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H30N2O2/c1-5-7-11-22(12-8-6-2)14-18-15(3)21-19-13-16(24-4)9-10-17(19)20(18)23/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,21,23) |
Clé InChI |
ZWWQCBHVDHZKGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC1=C(NC2=C(C1=O)C=CC(=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


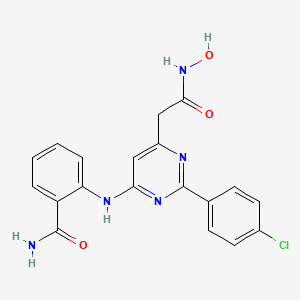
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
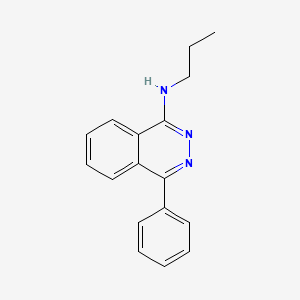
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)

![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)

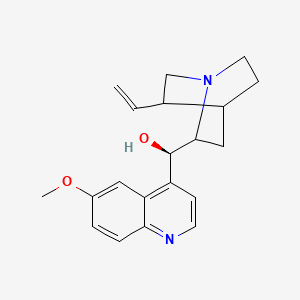
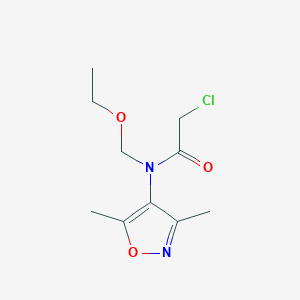
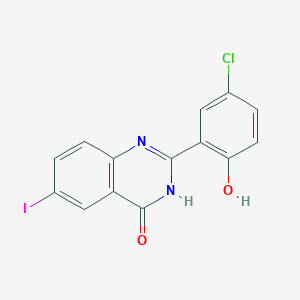
![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
